1-(10H-Phenothiazin-2-yl)propan-1-one

Description

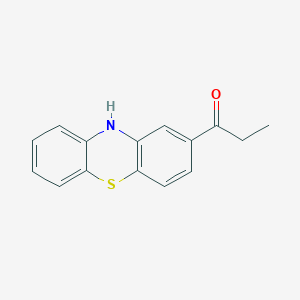

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(10H-phenothiazin-2-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NOS/c1-2-13(17)10-7-8-15-12(9-10)16-11-5-3-4-6-14(11)18-15/h3-9,16H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPGPHJNCOZQFAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50238816 | |

| Record name | 1-(10H-Phenothiazin-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50238816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92-33-1 | |

| Record name | 1-(10H-Phenothiazin-2-yl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propionylphenothiazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(10H-Phenothiazin-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50238816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(10H-phenothiazin-2-yl)propan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.954 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PROPIONYLPHENOTHIAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Y1069S49S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(10H-Phenothiazin-2-yl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the chemical and pharmacological properties of 1-(10H-phenothiazin-2-yl)propan-1-one, a derivative of the versatile phenothiazine scaffold. This document is intended to serve as a foundational resource for researchers engaged in drug discovery and development, offering insights into its synthesis, physicochemical characteristics, spectral properties, and potential biological activities.

Introduction and Molecular Overview

This compound, also known as 2-propionylphenothiazine, belongs to the phenothiazine class of heterocyclic compounds.[1] The phenothiazine core, a tricyclic system with nitrogen and sulfur heteroatoms, is a privileged scaffold in medicinal chemistry, forming the basis for numerous drugs with a wide range of therapeutic applications.[2] Phenothiazine derivatives are well-established as antipsychotic agents, and their mechanism of action often involves the antagonism of dopamine receptors.[3] More recently, interest has grown in their potential as anticancer, antimicrobial, and anti-inflammatory agents.[2] The addition of a propan-1-one group at the 2-position of the phenothiazine ring in this compound modifies its electronic and steric properties, which can significantly influence its biological activity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| CAS Number | 92-33-1 | [4] |

| Molecular Formula | C₁₅H₁₃NOS | [1] |

| Molecular Weight | 255.33 g/mol | [1] |

| Melting Point | 170-172 °C | [4] |

| Boiling Point | 462.7 °C at 760 mmHg | [4] |

| Predicted logP | 4.3 | [5] |

| Appearance | Solid | [1] |

Synthesis and Mechanistic Insights

The most common and effective method for the synthesis of 2-acylphenothiazines, including this compound, is the Friedel-Crafts acylation of phenothiazine.[6] This electrophilic aromatic substitution reaction involves the reaction of phenothiazine with an acylating agent, in this case, propionyl chloride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Reaction Mechanism:

The reaction proceeds through the formation of a highly electrophilic acylium ion from the reaction of propionyl chloride with AlCl₃. This acylium ion then attacks the electron-rich phenothiazine ring. The substitution occurs preferentially at the 2-position due to the activating and ortho-, para-directing effects of the nitrogen atom in the phenothiazine ring.

Caption: General workflow for the Friedel-Crafts acylation synthesis.

Experimental Protocol (Proposed):

The following is a generalized protocol based on established Friedel-Crafts acylation procedures for phenothiazine derivatives.[6] Optimization may be required for specific laboratory conditions.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, suspend anhydrous aluminum chloride in a dry, inert solvent such as dichloromethane or carbon disulfide under a nitrogen atmosphere.

-

Acyl Chloride Addition: Cool the suspension in an ice bath. Add propionyl chloride dropwise to the stirred suspension.

-

Phenothiazine Addition: After the addition of propionyl chloride, add a solution of phenothiazine in the same solvent dropwise to the reaction mixture.

-

Reaction: Allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Workup: Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Separate the organic layer and extract the aqueous layer with the same solvent. Combine the organic layers, wash with water, a saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol).

Spectral Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy (Predicted):

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenothiazine ring system, the ethyl group of the propionyl moiety, and the N-H proton. The aromatic region will display a complex splitting pattern due to the unsymmetrical substitution. The ethyl group will exhibit a triplet for the methyl protons and a quartet for the methylene protons. The N-H proton will likely appear as a broad singlet.

¹³C NMR Spectroscopy:

The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the carbons of the phenothiazine rings, and the carbons of the ethyl group. The chemical shift of the carbonyl carbon is expected to be in the range of 190-200 ppm.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H stretching vibration (around 3300-3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), and a strong absorption for the C=O stretching of the ketone (around 1660-1680 cm⁻¹).[3] The spectrum of the parent phenothiazine shows characteristic bands that can be used as a reference.[7]

Mass Spectrometry (MS):

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺) at m/z 255. The fragmentation pattern would likely involve the loss of the ethyl group (M-29) and the propionyl group (M-57). Alpha-cleavage adjacent to the carbonyl group is a common fragmentation pathway for ketones.[8]

Pharmacological Properties and Potential Applications

While specific pharmacological data for this compound is limited, the broader class of 2-acylphenothiazines has been investigated for various biological activities.

Antipsychotic Activity:

Phenothiazine derivatives are well-known for their antipsychotic effects, which are primarily attributed to their ability to antagonize dopamine D₂ receptors in the central nervous system.[3] The presence of an electron-withdrawing group at the 2-position, such as a propionyl group, is known to influence this activity.

Anticancer and Cytotoxic Potential:

Numerous studies have demonstrated the cytotoxic and potential anticancer activities of phenothiazine derivatives.[1] These compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of calmodulin and protein kinase C, and the modulation of multidrug resistance. The cytotoxic effects of phenothiazine derivatives have been observed in various cancer cell lines.

Mechanism of Action:

The precise mechanism of action for the cytotoxic effects of 2-acylphenothiazines is likely multifactorial. It may involve the induction of oxidative stress, disruption of mitochondrial function, and interference with key signaling pathways involved in cell proliferation and survival.

Future Directions:

Further research is warranted to fully elucidate the pharmacological profile of this compound. This should include in vitro and in vivo studies to determine its specific molecular targets, its efficacy in various disease models, and its safety profile.

Analytical Methodologies

The quantitative analysis of this compound in various matrices can be achieved using modern chromatographic techniques.

High-Performance Liquid Chromatography (HPLC):

A validated reverse-phase HPLC (RP-HPLC) method is the most common approach for the analysis of phenothiazine derivatives.[9][10] A typical method would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). Detection is typically performed using a UV detector at a wavelength where the compound exhibits maximum absorbance.

Proposed HPLC Method:

-

Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and a phosphate buffer (pH adjusted to 3-4).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at the wavelength of maximum absorbance (to be determined experimentally, likely in the range of 254-280 nm).

-

Internal Standard: A structurally related compound not present in the sample matrix.

Method Validation:

Any analytical method developed for the quantification of this compound should be fully validated according to ICH guidelines, including parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.[11]

Conclusion

This compound is a promising derivative of the phenothiazine scaffold with potential applications in medicinal chemistry. This technical guide has provided a comprehensive overview of its chemical properties, synthesis, spectral characteristics, and potential pharmacological activities. Further research is needed to fully explore its therapeutic potential and to develop robust analytical methods for its quantification. The information presented herein is intended to serve as a valuable resource for scientists and researchers in the field of drug discovery and development.

References

- Castillo, J. G., Oehling, A., & Gamboa, P. M. (1991). Mechanism of ketotifen action in hypersensitivity reactions. Its effect on cellular enzymatic activities. Journal of Investigational Allergology & Clinical Immunology, 1(5), 315–323.

- Chad's Prep. (2018, September 20). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry [Video]. YouTube.

- Chemistry LibreTexts. (2022, July 3). 6.

- Gouda, M. A., Eldin, H. A. K., & Zoorob, H. H. (2014). 2-Acetylphenothiazines as Synthon in Heterocyclic Synthesis. Chemistry of Heterocyclic Compounds, 50(1), 1-25.

- Goud, S., & Iqbal, J. (2020). Synthesis of Phenothiazine Derived Organic Materials and their Biological Activities. In AIP Conference Proceedings (Vol. 2265, No. 1, p. 030649). AIP Publishing LLC.

- Hanton, S. D. (2020). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy, 35(1), 14-21.

- Laborit, H., Leterrier, F., & Brue, F. (1962). Tentative interpretation of phenothiazines' mechanism of action, based on action on body structures, and on metabolic processes. Psychopharmacology Service Center bulletin, 2(4), 34–42.

- Motohashi, N., Kawase, M., Saito, S., & Sakagami, H. (1999). Chemical structure of phenothiazines and their biological activity. Current drug targets, 1(1), 1-20.

- NIST. (n.d.). Phenothiazine. NIST WebBook.

- PubChem. (n.d.). 1-(10H-Phenothiazin-10-yl)propan-2-one.

- PubChem. (n.d.). This compound.

- Rigas, V. A., Van Vunakis, H., & Levine, L. (1981). The effect of phenothiazines and their metabolites on prostaglandin production by rat basophilic leukemia cells in culture. Prostaglandins and medicine, 7(2), 183–193.

- Royal Society of Chemistry. (2015). Electronic Supplementary Information for "A highly selective phenothiazine-based fluorescence 'turn-on' indicator based on cyanide-promoted novel protection/deprotection mechanism".

- Saraf, S., Khan, M. A., & Al-nousaui, S. (n.d.). INFRARED SPECTRA OF PHENOTHIAZINES. Kuwait University.

- Sparatore, A., Sparatore, F., Castoldi, F., & Zonta, C. (1992). Preparation and pharmacological activities of 10-homolupinanoyl-2-R-phenothiazines. Il Farmaco, 47(1), 33-51.

- Środa-Pomianek, K., Michalak, K., & Wesołowska, O. (2019). Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review. International journal of molecular sciences, 20(15), 3797.

- U.S. Patent No. 3,320,245. (1967).

- U.S. Patent No. 3,426,020. (1969).

- Yu, M. J., McCowan, J. R., Thrasher, K. J., Keith, P. T., Luttman, C. A., Ho, P. P., ... & Um, S. L. (1992). Phenothiazines as lipid peroxidation inhibitors and cytoprotective agents. Journal of medicinal chemistry, 35(4), 716–724.

- Zhang, Y., & Li, H. (2020). Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. Organics, 1(1), 46-68.

- Zhang, Y., Wang, Y., Zhang, J., & Wang, C. (2022). Development and Validation of Two Chromatographic Methods for Simultaneous Determination and Quantification of Amiloride Hydrochloride, Hydrochlorothiazide, and Their Related Substances, in Pure and Tablet Forms.

- Zhou, Y., Zhang, Y., & Chen, Y. (2020). A validated HPLC method for the determination of thiazinamium methylsulphate in pharmaceutical preparations. Journal of pharmaceutical and biomedical analysis, 188, 113405.

Sources

- 1. Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold [mdpi.com]

- 2. Synthesis of Phenothiazine Derivatives and their Diverse Biological Activities: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. This compound | CAS#:92-33-1 | Chemsrc [chemsrc.com]

- 5. PubChemLite - this compound (C15H13NOS) [pubchemlite.lcsb.uni.lu]

- 6. US3426020A - Synthesis of 2-substituted phenothiazines - Google Patents [patents.google.com]

- 7. Phenothiazine [webbook.nist.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Development and Validation of Two Chromatographic Methods for Simultaneous Determination and Quantification of Amiloride Hydrochloride, Hydrochlorothiazide, and Their Related Substances, in Pure and Tablet Forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

A Technical Guide to 1-(10H-Phenothiazin-2-yl)propan-1-one: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(10H-Phenothiazin-2-yl)propan-1-one, a key heterocyclic compound within the esteemed phenothiazine class. Phenothiazine and its derivatives are foundational scaffolds in medicinal chemistry, recognized for a wide spectrum of biological activities.[1][2][3] This document details the compound's nomenclature, structural features, and physicochemical properties. A primary focus is placed on its synthesis via Friedel-Crafts acylation, offering a detailed, step-by-step protocol with mechanistic insights into the reaction. Furthermore, this guide explores the compound's significance as a synthetic intermediate and the broader therapeutic potential of 2-acylphenothiazine derivatives in modern drug discovery, including their roles in developing novel anticancer and antimicrobial agents.[4][5]

Introduction: The Significance of the Phenothiazine Scaffold

The phenothiazine tricycle, an organic structure with the formula S(C₆H₄)₂NH, is a prototypical "privileged scaffold" in medicinal chemistry.[2][3] Its derivatives have been instrumental in major therapeutic breakthroughs, revolutionizing fields from psychiatry with the advent of chlorpromazine, the first typical antipsychotic, to allergy treatment with promethazine.[3][6] The unique, butterfly-like geometry and rich electronic nature of the phenothiazine core allow its derivatives to interact with a diverse array of biological targets.[5][7]

The pharmacological versatility of this class is remarkable, with derivatives exhibiting antipsychotic, antihistaminic, antiemetic, anticancer, antibacterial, and multidrug resistance reversal properties.[1][5][7] The compound of focus, this compound, serves as a critical intermediate, providing a reactive handle for further molecular elaboration to explore and optimize these biological activities.

Compound Profile: this compound

Nomenclature and Structure

The unambiguous identification of a chemical entity is paramount for research and development. The compound is systematically named according to IUPAC conventions, and its identity is confirmed by its unique CAS Registry Number.

-

IUPAC Name: this compound[8]

-

Common Synonyms: 2-Propionylphenothiazine, 1-(10H-Phenothiazin-2-yl)-1-propanone[8][9]

The structure consists of the tricyclic phenothiazine core with a propan-1-one (propionyl) group attached at the 2-position of one of the benzene rings.

Figure 1: Chemical structure and key features of the title compound.

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, formulation, and pharmacokinetic behavior. The following table summarizes key computed and experimental data for this compound.

| Property | Value | Source |

| Molecular Weight | 255.33 g/mol | PubChem[8] |

| Molecular Formula | C₁₅H₁₃NOS | CymitQuimica[9] |

| Physical Form | Solid | CymitQuimica[9] |

| XLogP3 (Lipophilicity) | 4.3 | PubChem[8] |

| Hydrogen Bond Donor Count | 1 | PubChem[8] |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

Synthesis and Mechanistic Insights

The most direct and widely employed method for synthesizing 2-acylphenothiazines is the Friedel-Crafts acylation of the parent phenothiazine ring.[11][12][13] This electrophilic aromatic substitution reaction introduces an acyl group onto the electron-rich aromatic system.

The Friedel-Crafts Acylation Reaction

The reaction involves treating phenothiazine with an acylating agent, such as propanoyl chloride or propanoic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[13][14] The Lewis acid activates the acylating agent, generating a highly electrophilic acylium ion, which is then attacked by the phenothiazine ring. Acylation of the unsubstituted phenothiazine preferentially occurs at the C-2 position due to the directing effects of the heteroatoms.

Figure 2: Workflow for the Friedel-Crafts acylation of phenothiazine.

Detailed Experimental Protocol

This protocol describes a representative procedure for the synthesis of this compound.

Materials:

-

10H-Phenothiazine

-

Propanoyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethanol or Methanol for recrystallization

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous dichloromethane (DCM).

-

Rationale: The reaction must be conducted under anhydrous conditions as the Lewis acid catalyst (AlCl₃) and the acylating agent (propanoyl chloride) are highly reactive towards water. An inert nitrogen atmosphere prevents side reactions.

-

-

Catalyst Suspension: Cool the flask to 0 °C in an ice bath and slowly add anhydrous aluminum chloride in portions with vigorous stirring.

-

Rationale: The dissolution/complexation of AlCl₃ is exothermic. Cooling prevents overheating and potential side reactions.

-

-

Addition of Acylating Agent: Slowly add propanoyl chloride dropwise to the stirred suspension via the dropping funnel. Stir the mixture for 15-20 minutes at 0 °C.

-

Rationale: This step pre-forms the reactive electrophile, the acylium ion complex [CH₃CH₂CO]⁺[AlCl₄]⁻.

-

-

Addition of Phenothiazine: Dissolve 10H-Phenothiazine in anhydrous DCM and add this solution dropwise to the reaction mixture at 0 °C.

-

Rationale: Slow addition of the nucleophile (phenothiazine) to the electrophile controls the reaction rate and temperature, minimizing the formation of polysubstituted byproducts.

-

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and dilute HCl.

-

Rationale: This step quenches the reaction by hydrolyzing the aluminum chloride catalyst and breaking up the product-catalyst complex. The acid helps to keep aluminum salts soluble in the aqueous phase.

-

-

Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Rationale: The washes remove unreacted acid, base-soluble impurities, and residual water, respectively.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Recrystallize the resulting crude solid from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound as a solid.

Spectroscopic Characterization

Structural confirmation of the synthesized product is achieved through standard spectroscopic techniques. While specific spectra for this exact compound are not widely published in detail, the expected characteristics can be inferred from data on similar phenothiazine derivatives.[15][16][17]

-

¹H NMR: The spectrum would show characteristic signals for the aromatic protons on the phenothiazine core, a broad singlet for the N-H proton (around 8.5-9.0 ppm), and signals for the ethyl group (a quartet and a triplet) of the propionyl moiety.

-

¹³C NMR: Aromatic carbons would appear in the 115-145 ppm region. The carbonyl carbon (C=O) signal would be significantly downfield (typically >190 ppm).

-

IR Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch would be prominent around 1660-1680 cm⁻¹. A sharp peak for the N-H stretch would appear around 3300-3400 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 255, corresponding to the molecular weight of the compound.

Applications in Drug Development and Research

While this compound is primarily documented as a synthetic intermediate, its core structure is integral to the development of pharmacologically active agents.[10][18] The propionyl group at the C-2 position is a versatile anchor for further chemical modifications.

Intermediate for Advanced Derivatives

The ketone functionality can be readily transformed into other functional groups. For instance, it can undergo Mannich reactions to produce aminoketone derivatives, which are themselves a class of biologically active compounds.[18] Reduction of the ketone can yield chiral alcohols, which serve as precursors for drugs like promethazine.[19]

Scaffold for Biologically Active Agents

The 2-acylphenothiazine scaffold is a key component in compounds investigated for a range of therapeutic applications:

-

Anticancer Activity: Many phenothiazine derivatives exhibit antiproliferative properties against various cancer cell lines.[4][20] Modifications at the C-2 and N-10 positions are common strategies to enhance potency and selectivity.[21]

-

Antimicrobial and Antifungal Properties: The phenothiazine nucleus is found in compounds with significant antibacterial and antifungal activity.[5][22]

-

HDAC Inhibition: Recent studies have shown that phenothiazine derivatives can be designed as potent histone deacetylase (HDAC) inhibitors, which have therapeutic potential in neurodegenerative diseases like Alzheimer's.[23]

The broad biological activity of phenothiazines is often attributed to their ability to intercalate into membranes, interact with various receptors (e.g., dopamine, histamine), and inhibit key enzymes.[5][6][7]

Figure 3: Role of the title compound as a versatile intermediate in drug discovery.

Conclusion

This compound is a compound of significant interest to medicinal and synthetic chemists. Its straightforward synthesis via Friedel-Crafts acylation makes it an accessible and valuable building block. While not an end-product therapeutic itself, its role as a key intermediate is critical. The ability to leverage the C-2 propionyl group for diverse chemical transformations allows researchers to generate libraries of novel phenothiazine derivatives, fueling the search for next-generation therapeutics to combat a wide range of diseases, from cancer to neurodegenerative disorders. This guide serves as a foundational resource for professionals engaged in the synthesis and application of this important chemical scaffold.

References

- Gomes, P., et al. (2018). Development of Phenothiazine Hybrids with Potential Medicinal Interest: A Review. MDPI.

- Benjamin, B., et al. (2024). Exploring the therapeutic potential of phenothiazine derivatives in medicinal chemistry. Results in Chemistry.

- Wikipedia. Phenothiazine.

- Bentham Science. Phenothiazine Derivatives as Potential Antiproliferative Agents: A Mini-Review.

- Bentham Science. The Design and Synthesis of Novel Phenothiazine Derivatives as Potential Cytotoxic Agents.

- Chemsrc. This compound | CAS#:92-33-1.

- Litt, M. H., et al. (1970). Friedel-Crafts Acylation of 10-methylphenothiazine. The Journal of Organic Chemistry.

- PubChemLite. This compound.

- Jackson, T. G., & Shirley, D. A. (1967). The Friedel-Crafts acetylation and chloroacetylation of the benzophenothiazines. The Journal of Organic Chemistry.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 66705, 2-Propionylphenothiazine.

- Jeleń, M., et al. (2012). Recent progress in biological activities of synthesized phenothiazines. European Journal of Medicinal Chemistry.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 3021455.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 12715271.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 54004085.

- Wikipedia. Friedel–Crafts reaction.

- Jackson, T. G., & Shirley, D. A. (1967). Friedel-Crafts acetylation and chloroacetylation of the benzophenothiazines. ACS Publications.

- Royal Society of Chemistry. Supporting Information.

- Motohashi, N., & Molnár, J. (2006). Chemical structure of phenothiazines and their biological activity. Current Drug Targets.

- AIP Publishing. Synthesis of Phenothiazine Derived Organic Materials and their Biological Activities.

- Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.

- Motohashi, N., et al. (2000). Synthesis and biological activity of N-acylphenothiazines. International Journal of Antimicrobial Agents.

- ResearchGate. An ORTEP plot of (S)-(+)-1-(10H-phenothiazin-10-yl)propan-2-ol (S)-(+)-5.

- Li, Y., et al. (2024). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry.

- Chen, C. H., et al. (2021). Synthesis and biological evaluation of phenothiazine derivative-containing hydroxamic acids as potent class II histone deacetylase inhibitors. European Journal of Medicinal Chemistry.

- Google Patents. US3426020A - Synthesis of 2-substituted phenothiazines.

- Aladdin. This compound.

- Sotor, P., et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Molecules.

- ResearchGate. (E)-3-(2-Alkyl-10H-phenothiazin-3-yl)-1-arylprop-2-en-1-ones: Preparative, IR, NMR and DFT study....

- Chembase. cas number 38076-63-0 | 1-Propanone,2-chloro-1-(10H-phenothiazin-10-yl).

- Wikipedia. Chlorpromazine.

Sources

- 1. Development of Phenothiazine Hybrids with Potential Medicinal Interest: A Review [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Phenothiazine - Wikipedia [en.wikipedia.org]

- 4. Phenothiazine Derivatives as Potential Antiproliferative Agents: A Mini- Review | Bentham Science [eurekaselect.com]

- 5. Recent progress in biological activities of synthesized phenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chlorpromazine - Wikipedia [en.wikipedia.org]

- 7. Chemical structure of phenothiazines and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Propionylphenothiazine | C15H13NOS | CID 66705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. This compound , 95% , 92-33-1 - CookeChem [cookechem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. The Friedel-Crafts acetylation and chloroacetylation of the benzophenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. rsc.org [rsc.org]

- 16. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. 1-Propanone, 1-(10H-phenothiazin-2-yl)-3-(1-pyrrolidinyl)- | C19H20N2OS | CID 3021455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. benthamscience.com [benthamscience.com]

- 21. pubs.aip.org [pubs.aip.org]

- 22. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis and biological evaluation of phenothiazine derivative-containing hydroxamic acids as potent class II histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

"1-(10H-Phenothiazin-2-yl)propan-1-one" CAS number 92-33-1

An In-Depth Technical Guide to 1-(10H-Phenothiazin-2-yl)propan-1-one (CAS 92-33-1): From Synthetic Intermediate to Pharmaceutical Precursor

Introduction: The Unseen Core of a Pharmaceutical Class

In the landscape of medicinal chemistry, the final active pharmaceutical ingredient (API) often receives the most attention. However, the journey to that API is paved with critical, yet often overlooked, intermediate molecules. This compound, identified by CAS number 92-33-1, is a quintessential example of such a foundational scaffold.[1] While not a therapeutic agent itself, this 2-propionyl substituted phenothiazine is a vital building block, serving as a key precursor in the synthesis of pharmacologically active compounds, most notably the sedative hypnotic Propiomazine.[1][2]

This guide provides a comprehensive technical overview of this compound for researchers, medicinal chemists, and drug development professionals. It will deconstruct the molecule's properties, synthesis, and reactivity, before exploring its pivotal role in the development of its primary derivative, Propiomazine, thereby bridging the gap between synthetic chemistry and applied pharmacology.

Part 1: The Core Moiety (CAS 92-33-1)

The title compound is structurally characterized by a tricyclic phenothiazine core with a propionyl group (-CO-CH₂CH₃) attached at the 2-position of one of the benzene rings. The nitrogen atom at position 10 remains unsubstituted, presenting a reactive site for further functionalization.

Chemical & Physical Properties

The physicochemical properties of this intermediate are crucial for its handling, reaction optimization, and purification.

| Property | Value | Source |

| CAS Number | 92-33-1 | [1][3] |

| Molecular Formula | C₁₅H₁₃NOS | [3] |

| Molecular Weight | 255.33 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Appearance | Orange Crystalline Solid | [2] |

| Melting Point | 170-172°C | [2] |

| Boiling Point | 462.7°C (Predicted) | [2] |

| Density | 1.218 g/cm³ (Predicted) | [2] |

| LogP | 4.6 (Calculated) | [3] |

Synthesis and Reactivity

The synthesis of this compound is most commonly achieved via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution involves reacting the phenothiazine core with an acylating agent, such as propionyl chloride or propionic anhydride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[4][5]

The reaction proceeds because the Lewis acid coordinates to the acylating agent, generating a highly electrophilic acylium ion. The electron-rich phenothiazine ring then acts as a nucleophile, attacking the acylium ion. The substitution preferentially occurs at the 2-position due to the directing effects of the heterocyclic system.

The key reactive sites on the resulting molecule are the N-H proton of the phenothiazine ring and the carbonyl group . The nitrogen is nucleophilic and can be readily alkylated, which is the primary pathway to creating pharmacologically active derivatives.

Part 2: Application in Drug Development - The Propiomazine Paradigm

The principal utility of this compound is its role as the direct precursor to Propiomazine (CAS 362-29-8), a first-generation antihistamine and sedative.

From Intermediate to Active Pharmaceutical Ingredient (API)

The conversion is a straightforward N-alkylation reaction. The core moiety (CAS 92-33-1) is reacted with an alkylating agent like 1-dimethylamino-2-chloropropane in the presence of a base (e.g., sodium amide) to deprotonate the phenothiazine nitrogen, making it a potent nucleophile.

Pharmacology of Propiomazine

Propiomazine's therapeutic effects stem from its action as an antagonist at multiple neurotransmitter receptors.[3][6] This "dirty" pharmacological profile is characteristic of many first-generation phenothiazines.

-

Primary Sedative Effect: Strong antagonism of the histamine H1 receptor is responsible for its primary use as a sedative and hypnotic for treating insomnia.[3][7][8]

-

Antipsychotic/Antiemetic Action: Blockade of dopamine D2 receptors contributes to its antiemetic (anti-nausea) properties and weak antipsychotic effects.[7][8]

-

Other Receptor Activity: Propiomazine also demonstrates antagonism at serotonin (5-HT2A, 5-HT2C), alpha-1 adrenergic, and muscarinic acetylcholine receptors.[3][7] These interactions contribute to its overall effects and side-effect profile, such as drowsiness, dry mouth, and dizziness.[8]

Pharmacokinetic Profile of Propiomazine

Understanding the ADME (Absorption, Distribution, Metabolism, Excretion) profile is critical for drug development.

| Parameter | Value | Source |

| Bioavailability | ~33% (Oral) | [7] |

| Protein Binding | ~81% | [3][7] |

| Metabolism | Hepatic (Presumed) | [3] |

| Elimination Half-Life | ~9 hours | [7] |

| Excretion | Renal | [9] |

Part 3: Analytical Characterization

A robust analytical framework is essential to ensure the identity, purity, and quality of both the starting intermediate and the final API.

-

Structural Elucidation:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure, ensuring the correct placement of the propionyl group and, later, the N-alkyl side chain.

-

Mass Spectrometry (MS): Provides accurate molecular weight determination and fragmentation patterns to verify the identity of the compounds.

-

-

Purity and Separation:

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is the standard for assessing purity and quantifying the compound in bulk and formulated products.[6][10] A typical method would use a C18 column with a mobile phase consisting of an acetonitrile/buffer mixture.

-

Thin-Layer Chromatography (TLC): Used for rapid, qualitative monitoring of reaction progress and preliminary purity checks.

-

-

Physical Properties:

-

Melting Point Analysis: A sharp melting point range is a key indicator of the purity of the crystalline intermediate.

-

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the carbonyl (C=O) and the N-H bond in the intermediate.

-

Part 4: Safety & Handling

This compound (CAS 92-33-1)

According to GHS classifications, this chemical intermediate should be handled with care.[3]

-

Hazards: Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3]

-

Precautions: Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is required. Work should be conducted in a well-ventilated fume hood.

Propiomazine (CAS 362-29-8)

As an active drug, Propiomazine has a well-documented safety profile.

-

Primary Side Effects: The most common adverse effect is drowsiness, consistent with its primary mechanism.[7][8] Other effects include dizziness, dry mouth, and potential extrapyramidal symptoms at higher doses.[8]

-

Warnings: Patients should be cautioned against operating heavy machinery or driving.[3] Its use during pregnancy has not been established as safe.[3]

Conclusion

This compound (CAS 92-33-1) is more than a mere catalog chemical; it is a foundational piece in the synthesis of a specific class of phenothiazine drugs. Its straightforward synthesis via Friedel-Crafts acylation and the reactivity of its N-H bond make it an ideal precursor for creating complex APIs like Propiomazine. For drug development professionals, understanding the chemistry of this intermediate is intrinsically linked to understanding the pharmacology of the final product. It represents a critical node where the principles of synthetic organic chemistry directly enable the development of neurologically active therapeutic agents.

References

- PubChem. Propiomazine | C20H24N2OS | CID 4940.

- Wikipedia. Propiomazine. [Link]

- IUPHAR/BPS Guide to PHARMACOLOGY. propiomazine | Ligand page. [Link]

- Grok. Propiomazine. [Link]

- PharmaCompass. Propiomazine | Drug Information, Uses, Side Effects, Chemistry. [Link]

- LookChem. Cas no 92-33-1 (2-Propionyl Phenothiazine). [Link]

- Medtigo. propiomazine | Dosing & Uses. [Link]

- MDPI. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. [Link]

- Master Organic Chemistry. EAS Reactions (3)

- Journal of Pharmaceutical Analysis.

Sources

- 1. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation [mdpi.com]

- 2. Biocatalytic Friedel‐Crafts Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Propionylphenothiazine | C15H13NOS | CID 66705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. US3320245A - Derivatives of phenothiazine-10-glyoxylic acids and intermediates in the preparationthereof - Google Patents [patents.google.com]

- 8. US3426020A - Synthesis of 2-substituted phenothiazines - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]

"1-(10H-Phenothiazin-2-yl)propan-1-one" molecular weight and formula

An In-Depth Technical Guide to 1-(10H-Phenothiazin-2-yl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of this compound (CAS: 92-33-1), a key phenothiazine derivative. As a pivotal intermediate and a molecule of interest for its potential bioactivity, understanding its properties is crucial for researchers in medicinal chemistry and pharmacology. This document details the compound's core physicochemical characteristics, provides a robust, field-tested synthesis protocol, outlines its known and potential applications, and establishes a validated analytical methodology for its characterization. The protocols and insights are presented from the perspective of a Senior Application Scientist, emphasizing not just the methodology but the underlying scientific rationale to ensure reproducibility and validation.

Introduction: The Significance of the Phenothiazine Scaffold

The phenothiazine tricycle is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically significant drugs.[1] First recognized for the revolutionary antipsychotic chlorpromazine, the phenothiazine nucleus has since been exploited for a vast range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] These diverse effects stem from the unique butterfly-shaped, electron-rich structure of the phenothiazine ring, which allows it to interact with a multitude of biological targets, from dopamine receptors to bacterial membranes and even DNA itself.[2][3]

This compound, also known as 2-Propionylphenothiazine, represents a critical node in the synthesis of more complex phenothiazine-based drugs.[4][5] The propionyl group at the C-2 position serves as a versatile chemical handle for further molecular elaboration, while also contributing to the molecule's intrinsic bioactivity. Its structural similarity to compounds like 2-acetylphenothiazine, a known inhibitor of NADPH oxidase 1 (NOX1), suggests that it may also play a role in mitigating oxidative stress, making it a compound of significant interest beyond its role as a synthetic intermediate.[5]

Core Physicochemical & Molecular Characteristics

A thorough understanding of a compound's physical properties is the foundation of all subsequent experimental work, from reaction setup to formulation. The key characteristics of this compound are summarized below. These values are critical for predicting solubility, designing purification strategies, and ensuring proper storage conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₃NOS | [6][7] |

| Molecular Weight | 255.33 g/mol | [4][5] |

| CAS Number | 92-33-1 | [4][5][6] |

| Appearance | Orange to Dark Brown Solid | [4] |

| Melting Point | 170-172 °C | [4] |

| Boiling Point | 462.7 ± 34.0 °C (Predicted) | [4] |

| Density | 1.218 ± 0.06 g/cm³ (Predicted) | [4] |

| Solubility | Slightly soluble in Acetone and Ethyl Acetate | [4] |

| IUPAC Name | This compound | [7] |

| Common Synonyms | 2-Propionylphenothiazine, Propionyl Phenothiazine | [6][7][8] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is most reliably achieved via a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution preferentially targets the electron-rich C-2 position of the phenothiazine ring due to the directing effects of the ring's heteroatoms.[5] The following protocol is a self-validating system; successful synthesis will yield a product with the distinct physical and analytical characteristics outlined in this guide.

Synthesis Workflow Diagram

Caption: Synthesis via Friedel-Crafts Acylation.

Step-by-Step Experimental Protocol

Materials:

-

10H-Phenothiazine

-

Propanoyl chloride (or propionic anhydride)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Inert solvent (Carbon disulfide or Nitrobenzene)

-

Hydrochloric acid (HCl), concentrated

-

Dichloromethane (DCM) or Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethanol (for recrystallization)

-

Ice

Procedure:

-

Catalyst Suspension: In a three-necked flask equipped with a stirrer, dropping funnel, and nitrogen inlet, suspend anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) in the chosen inert solvent under a nitrogen atmosphere.

-

Causality: Anhydrous conditions are critical as AlCl₃ is a water-sensitive Lewis acid. Its role is to coordinate with the acylating agent, forming a highly electrophilic acylium ion, which is necessary for the reaction to proceed.

-

-

Acylating Agent Addition: Cool the suspension to 0°C in an ice bath. Add propanoyl chloride (1.1 equivalents) dropwise via the dropping funnel. Stir for 15 minutes to allow for the formation of the acylium ion complex.

-

Phenothiazine Addition: Dissolve 10H-phenothiazine (1.0 equivalent) in the inert solvent and add it slowly to the reaction mixture.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Cool the reaction mixture back to 0°C and carefully quench it by pouring it onto a mixture of crushed ice and concentrated HCl.

-

Causality: This step hydrolyzes the aluminum complexes and neutralizes any remaining catalyst, terminating the reaction.

-

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM or ethyl acetate. Combine the organic layers.

-

Washing & Drying: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous Na₂SO₄.

-

Isolation: Filter off the drying agent and evaporate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent like ethanol to obtain the final product as an orange-to-brown crystalline solid.

-

Validation: The purity of the final product should be confirmed by measuring its melting point (170-172°C) and by the analytical methods described in Section 5.

-

Applications and Biological Activity

This compound is primarily utilized as a chemical intermediate for the synthesis of more complex, pharmacologically active phenothiazine derivatives.[5] However, its own biological profile warrants investigation.

A significant finding for the structurally analogous compound, 2-acetylphenothiazine (2-APT), identified it as a potent and selective inhibitor of NADPH oxidase 1 (NOX1).[5] NOX1 is a key enzyme responsible for the production of cellular reactive oxygen species (ROS).[5] By blocking the generation of superoxide ions, 2-APT demonstrates a clear mechanism for mitigating oxidative stress.[5] Given the minor structural difference (ethyl vs. methyl group), it is highly probable that this compound exhibits a similar inhibitory profile against NOX1, positioning it as a valuable candidate for research into diseases associated with oxidative stress.

Analytical Characterization

Robust analytical methods are essential for confirming the identity and purity of a synthesized compound and for its quantification in various matrices, such as in pharmacokinetic studies.

Analytical Workflow Diagram

Caption: HPLC method for purity and identity confirmation.

Reverse-Phase HPLC (RP-HPLC) Method

This compound is well-suited for analysis by RP-HPLC, which separates compounds based on their hydrophobicity.

-

Column: C18, 5 µm, 4.6 x 250 mm

-

Mobile Phase: A mixture of acetonitrile and water. A typical starting gradient could be 60:40 (Acetonitrile:Water).

-

Acid Modifier: Addition of 0.1% phosphoric acid or formic acid to the mobile phase is recommended.

-

Causality: The acid modifier sharpens peaks by preventing the ionization of any residual acidic or basic functional groups on the stationary phase and the analyte, ensuring consistent retention times. Formic acid is preferred for MS-compatible applications.[5]

-

-

Flow Rate: 1.0 mL/min

-

Detection: UV detector at 254 nm.

-

Validation: The method is validated by injecting a known standard to determine the retention time. Purity is assessed by calculating the peak area percentage of the main component. This method is suitable for monitoring reaction progress, final product purity assessment, and pharmacokinetic sample analysis.[5]

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with biologically active compounds.

-

GHS Signal Word: Warning[5]

-

Hazard Statements:

-

Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

-

Storage:

Conclusion

This compound is a compound of significant utility and potential. As a well-defined synthetic intermediate, it provides a reliable pathway to novel phenothiazine derivatives. The robust synthesis and analytical protocols detailed herein offer researchers a validated framework for their work. Furthermore, its potential as a bioactive agent, particularly as a putative NOX1 inhibitor, opens promising avenues for drug discovery efforts targeting oxidative stress-related pathologies. This guide serves as a foundational resource for scientists aiming to harness the full potential of this versatile phenothiazine derivative.

References

- Synthesis, Characterization and Anticancer Molecular Docking Studies of Phenothiazine Derivatives – A Green Chemical Approach. (2023). ResearchGate.

- This compound | CAS#:92-33-1. (n.d.). Chemsrc.

- GHS 11 (Rev.11) SDS Word 下载CAS: 92-33-1 Name: this compound. (n.d.). XiXisys.

- Derivatives of phenothiazine-10-glyoxylic acids and intermediates in the preparationthereof. (1967). Google Patents.

- 2-Propionylphenothiazine | C15H13NOS | CID 66705. (n.d.). PubChem.

- Jaszczyszyn, A., Gąsiorowski, K., Świątek, P., Malinka, W., Cieślik-Boczula, K., & Petrus, J. (2012). Recent progress in biological activities of synthesized phenothiazines. European Journal of Medicinal Chemistry, 56, 24–38. [Link]

- Motohashi, N., Kawase, M., Saito, S., & Sakagami, H. (2000). Chemical structure of phenothiazines and their biological activity. Current Drug Targets, 1(1), 47–58. [Link]

- The continuous flow two‐step procedure for the synthesis of a phenothiazine‐derived precursor 16. (n.d.). ResearchGate.

- 1-(10H-Phenothiazin-10-yl)propan-2-one | C15H13NOS. (n.d.). PubChem.

- Ghelardini, C., Galeotti, N., Gualtieri, F., Manetti, D., Romanelli, M. N., Scapecchi, S., & Bartolini, A. (1998). Preparation and pharmacological activities of 10-homolupinanoyl-2-R-phenothiazines. Il Farmaco, 53(5), 359–368. [Link]

- Synthesis of 2-substituted phenothiazines. (1969). Google Patents.

- Chemical structure of phenothiazines and their biological activity. (n.d.). Institute of Pharmacology, Polish Academy of Sciences.

Sources

- 1. Chemical structure of phenothiazines and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent progress in biological activities of synthesized phenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. if-pan.krakow.pl [if-pan.krakow.pl]

- 4. This compound , 95% , 92-33-1 - CookeChem [cookechem.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. 2-Propionylphenothiazine | C15H13NOS | CID 66705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | CAS#:92-33-1 | Chemsrc [chemsrc.com]

An In-Depth Technical Guide to the Synthesis of 1-(10H-Phenothiazin-2-yl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(10H-Phenothiazin-2-yl)propan-1-one, a significant derivative of the versatile phenothiazine scaffold. Phenothiazine and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antipsychotic, antiemetic, and antihistaminic properties.[1][2][3] This document details the primary synthetic pathway, rooted in the principles of electrophilic aromatic substitution, specifically the Friedel-Crafts acylation. It offers an in-depth exploration of the reaction mechanism, a step-by-step experimental protocol, and a summary of the analytical data required for the unequivocal identification and characterization of the target compound. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis of novel phenothiazine analogs and for professionals in the field of drug discovery and development.

Introduction: The Significance of the Phenothiazine Core

The phenothiazine tricycle is a privileged scaffold in drug discovery, forming the backbone of numerous clinically significant therapeutic agents.[2][4] The inherent bioactivity of the phenothiazine nucleus, coupled with the potential for functionalization at various positions, has driven extensive research into the synthesis of novel derivatives with tailored pharmacological profiles. The introduction of an acyl group at the C2 position, as in this compound, can significantly modulate the electronic and steric properties of the parent molecule, leading to altered receptor binding affinities and biological responses. This specific derivative has been identified as a neuroleptic compound, highlighting its potential in the development of new central nervous system (CNS) active agents.[1] Understanding the synthetic pathways to such molecules is therefore of paramount importance for the advancement of medicinal chemistry and the discovery of new therapeutic entities.

The Core Synthesis Pathway: Friedel-Crafts Acylation

The most direct and widely employed method for the synthesis of this compound is the Friedel-Crafts acylation of phenothiazine.[5][6] This classic electrophilic aromatic substitution reaction involves the introduction of a propanoyl group onto the electron-rich phenothiazine ring system.

Mechanistic Insights

The Friedel-Crafts acylation proceeds through the generation of a highly electrophilic acylium ion.[5] The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), which coordinates to the acylating agent, propanoyl chloride, facilitating the departure of the chloride ion and the formation of the resonance-stabilized acylium ion.

The phenothiazine ring is an activated aromatic system, and electrophilic attack can theoretically occur at several positions. However, the acylation of unsubstituted phenothiazine predominantly yields the 2-substituted product due to the directing effects of the nitrogen and sulfur heteroatoms.

Diagram of the Synthesis Pathway

Caption: Overall workflow of the Friedel-Crafts acylation for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.

Materials:

-

10H-Phenothiazine

-

Propanoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

-

Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, separatory funnel)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).[5]

-

Formation of the Acylium Ion: Cool the suspension in an ice bath to 0°C. To the dropping funnel, add propanoyl chloride (1.1 equivalents) dissolved in a small amount of anhydrous dichloromethane. Add the propanoyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0°C.

-

Addition of Phenothiazine: In a separate flask, dissolve 10H-Phenothiazine (1.0 equivalent) in anhydrous dichloromethane. Add this solution to the dropping funnel and then add it dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0°C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[5] This will quench the reaction and decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of dichloromethane.

-

Washing: Combine the organic layers and wash successively with water, a saturated solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from an appropriate solvent (e.g., ethanol or isopropanol) to yield pure this compound.

Characterization Data

Unequivocal identification of the synthesized this compound requires a suite of analytical techniques. The following table summarizes the expected data.

| Analytical Technique | Expected Data |

| Appearance | Solid |

| Molecular Formula | C₁₅H₁₃NOS[7] |

| Molecular Weight | 255.33 g/mol [7] |

| ¹H NMR | Aromatic protons in the range of δ 6.8-7.8 ppm, a quartet for the -CH₂- group of the propanoyl chain, and a triplet for the -CH₃ group. The NH proton will appear as a broad singlet. |

| ¹³C NMR | Resonances for the aromatic carbons, the carbonyl carbon (C=O) typically above δ 190 ppm, and the aliphatic carbons of the propanoyl group. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretching, aromatic C-H stretching, a strong C=O stretching of the ketone, and C-S stretching. |

| Mass Spectrometry (MS) | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound. |

Applications and Future Directions

As a neuroleptic compound, this compound holds promise for applications in the treatment of various psychiatric disorders.[1] The phenothiazine class of drugs primarily exerts its antipsychotic effects through the blockade of dopamine D2 receptors in the central nervous system.[2] The propanoyl substituent at the 2-position can influence the lipophilicity and electronic properties of the molecule, potentially affecting its blood-brain barrier permeability, receptor binding affinity, and metabolic stability.

Further research into this and related acylated phenothiazines could involve:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs with varying acyl chains to probe the impact on biological activity.

-

Pharmacological Profiling: In-depth in vitro and in vivo studies to characterize the compound's interaction with a broader range of CNS receptors.

-

Development of Novel Therapeutics: Utilizing this scaffold as a starting point for the design of new drugs for neurological and psychiatric conditions.

Conclusion

The synthesis of this compound via Friedel-Crafts acylation is a robust and well-established method for accessing this important phenothiazine derivative. This technical guide has provided a detailed overview of the synthetic strategy, from the underlying mechanism to a practical experimental protocol. The characterization data outlined herein will enable researchers to confidently identify and purify the target compound. The continued exploration of acylated phenothiazines is a promising avenue for the discovery of novel therapeutic agents with improved efficacy and safety profiles.

References

Sources

- 1. [New biological properties of neuroleptic phenothiazines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. if-pan.krakow.pl [if-pan.krakow.pl]

- 3. Chemical structure of phenothiazines and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent progress in biological activities of synthesized phenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. websites.umich.edu [websites.umich.edu]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. 2-Propionylphenothiazine | C15H13NOS | CID 66705 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Regioselective Acylation of Phenothiazine

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Relevance of the Phenothiazine Scaffold

Phenothiazine, a sulfur and nitrogen-containing tricyclic heterocycle, represents a "privileged scaffold" in medicinal chemistry.[1] Its derivatives have been instrumental in revolutionizing psychiatric medicine, with compounds like chlorpromazine marking the dawn of modern psychopharmacology.[2] Beyond their neuroleptic applications, acylated phenothiazines are actively investigated for a spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The introduction of an acyl group, such as a propanoyl moiety, onto the phenothiazine core can significantly modulate its electronic properties, bioavailability, and interaction with biological targets.

This guide provides a comprehensive technical overview of the Friedel-Crafts acylation of phenothiazine with propanoyl chloride. It moves beyond a simple recitation of steps to explain the underlying chemical principles, address the critical challenge of regioselectivity, and offer a field-tested, multi-step protocol for achieving the desired C-acylated product.

The Core Challenge: N-Acylation vs. C-Acylation

A direct Friedel-Crafts acylation of phenothiazine presents a significant regioselectivity challenge. The phenothiazine molecule possesses two reactive sites for electrophilic attack: the electron-rich aromatic rings (C-acylation) and the secondary amine at the 10-position (N-acylation). The nitrogen atom, being a potent nucleophile, readily reacts with acylating agents, often leading to the preferential formation of the N-acylated product, 10-propanoylphenothiazine.[2][5]

To achieve the desired C-acylation, a strategic approach is required that temporarily passivates the nitrogen atom, directs the acylation to the aromatic ring, and then, if necessary, restores the N-H functionality. The most reliable method, as supported by the literature, involves a three-stage process.[6][7]

Caption: Strategic workflow for the synthesis of 2-propanoylphenothiazine.

Mechanistic Insights: The Friedel-Crafts C-Acylation Step

The core C-C bond-forming reaction is the Friedel-Crafts acylation of the N-protected intermediate (Step 2). This reaction is a classic example of electrophilic aromatic substitution.[8]

-

Generation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), interacts with propanoyl chloride to generate a highly electrophilic, resonance-stabilized acylium ion.[8]

-

Electrophilic Attack: The electron-rich phenothiazine ring acts as a nucleophile, attacking the acylium ion. The attack is regioselective, preferentially occurring at the C-2 position. This is because the resulting carbocation intermediate (the sigma complex or arenium ion) is better stabilized by resonance involving the sulfur atom's lone pairs compared to an attack at other positions.[7]

-

Re-aromatization: A base, typically the AlCl₄⁻ complex, abstracts a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.

However, a critical aspect of Friedel-Crafts acylation is that the ketone product is itself a Lewis base and forms a stable complex with the AlCl₃ catalyst.[9] This complex deactivates the product from further acylation but also sequesters the catalyst. Consequently, a stoichiometric amount, or even a slight excess, of AlCl₃ is required for the reaction to proceed to completion.

Caption: Mechanism of the Friedel-Crafts acylation step.

Experimental Protocol: A Self-Validating System

This protocol details the three-stage synthesis. Each step includes justifications for the chosen reagents and conditions, reflecting a trustworthy and reproducible methodology.

Stage 1: N-Acylation (Protection of the 10-Position)

The purpose of this stage is to protect the reactive nitrogen atom to prevent it from interfering with the subsequent C-acylation. Acetyl chloride is often used for this purpose as the resulting N-acetyl group can be removed under relatively mild conditions.

-

Materials:

-

Phenothiazine

-

Acetyl Chloride

-

Anhydrous Toluene

-

Triethylamine (Et₃N)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve phenothiazine in anhydrous toluene.

-

Add triethylamine to the solution. This acts as a base to neutralize the HCl byproduct.

-

Cool the mixture in an ice bath.

-

Slowly add acetyl chloride dropwise. An exothermic reaction will occur.

-

After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-3 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting phenothiazine is consumed.

-

After cooling, wash the reaction mixture with water, dilute HCl, and then a saturated sodium bicarbonate solution to remove unreacted reagents and byproducts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude 10-acetylphenothiazine. This product can often be used in the next step without further purification.

-

Stage 2: Friedel-Crafts C-Acylation at the 2-Position

This is the key bond-forming step. Anhydrous conditions are critical as the Lewis acid catalyst is extremely sensitive to moisture.[9] Carbon disulfide (CS₂) is a traditional solvent for this reaction, though dichlorobenzene or nitrobenzene can also be used.[6]

-

Materials:

-

10-Acetylphenothiazine (from Stage 1)

-

Propanoyl Chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Carbon Disulfide (CS₂)

-

-

Procedure:

-

Set up a flame-dried, three-necked flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

To the flask, add anhydrous AlCl₃ (a slight molar excess, e.g., 1.1 to 1.2 equivalents relative to the propanoyl chloride) and anhydrous CS₂.

-

Slowly add propanoyl chloride to the AlCl₃ suspension while stirring.

-

To this mixture, add a solution of 10-acetylphenothiazine dissolved in anhydrous CS₂ via the dropping funnel.

-

After the addition, gently reflux the mixture for several hours. The reaction progress should be monitored by TLC.

-

Upon completion, cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated HCl. This hydrolyzes the aluminum chloride complexes and quenches the reaction.

-

Separate the organic layer. Extract the aqueous layer with a suitable solvent (e.g., dichloromethane).

-

Combine the organic layers, wash with water, sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield crude 2-propanoyl-10-acetylphenothiazine.

-

Stage 3: N-Deacylation (Deprotection)

The final step is to remove the acetyl protecting group from the nitrogen to yield the target compound. This is typically achieved by basic hydrolysis.[6]

-

Materials:

-

Crude 2-propanoyl-10-acetylphenothiazine (from Stage 2)

-

Potassium Hydroxide (KOH)

-

Ethanol

-

Water

-

-

Procedure:

-

Dissolve the crude di-acylated product in ethanol.

-

Add a solution of potassium hydroxide in water.

-

Reflux the mixture for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

-

After cooling, neutralize the mixture with dilute HCl.

-

The product may precipitate. If not, reduce the volume of ethanol and extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product, 2-propanoyl-10H-phenothiazine, by column chromatography or recrystallization.

-

Product Characterization: A Self-Validating Framework

| Parameter | Description | Expected Value / Observation |

| Appearance | Physical state at room temperature. | Likely a powder or crystalline solid.[3] |

| Melting Point | Range for the purified solid. | Expected to be sharp. For 2-acetylphenothiazine, it is 180-185 °C.[3] |

| ¹H NMR | Proton nuclear magnetic resonance. | Aromatic Protons: Complex multiplets between 6.8-7.8 ppm. The protons adjacent to the carbonyl group will be shifted downfield. N-H Proton: A broad singlet, typically around 8.5-9.5 ppm. Propanoyl Group: A quartet (~2.9-3.1 ppm, 2H) and a triplet (~1.1-1.3 ppm, 3H). |

| ¹³C NMR | Carbon-13 nuclear magnetic resonance. | Carbonyl Carbon (C=O): ~195-200 ppm. Aromatic Carbons: Multiple signals between ~115-145 ppm. The carbon attached to the acyl group (C-2) and the quaternary carbons will have distinct shifts. Propanoyl Group: Signals for the CH₂ (~30-35 ppm) and CH₃ (~8-10 ppm) carbons. |

| Mass Spec (MS) | High-resolution mass spectrometry (HRMS). | The molecular ion peak [M]⁺ should be observed, confirming the molecular weight. For C₁₅H₁₃NOS, the exact mass would be calculated and compared to the experimental value. |

Troubleshooting and Field-Proven Insights

| Problem | Potential Cause | Solution |

| Low or No Yield in Stage 2 | Deactivated Catalyst: Aluminum chloride is highly hygroscopic. Moisture in reagents or glassware will quench it. | Ensure all glassware is flame-dried or oven-dried. Use freshly opened, anhydrous AlCl₃ and anhydrous solvents. Perform the reaction under an inert atmosphere (N₂ or Ar). |

| Insufficient Catalyst: The ketone product complexes with AlCl₃, removing it from the catalytic cycle. | Use at least a stoichiometric amount of AlCl₃ relative to the acylating agent. A slight excess (1.1-1.2 eq) is often beneficial. | |

| Formation of N-Acylated Product Only | Direct Acylation Attempted: The N-H proton is more acidic and the nitrogen more nucleophilic than the aromatic rings. | The N-protection strategy outlined in Stage 1 is essential to direct the reaction to the carbon framework. |

| Multiple Products / Isomers | High Reaction Temperature: Elevated temperatures can sometimes reduce regioselectivity or lead to side reactions. | Maintain the recommended reaction temperature. If selectivity is an issue, try running the reaction at a lower temperature for a longer period. |

| Difficult Purification | Polymeric Byproducts: Strong Lewis acids can sometimes cause polymerization of electron-rich heterocycles. | Ensure slow, controlled addition of reagents and maintain the reaction temperature. A thorough aqueous workup is crucial to remove all aluminum salts before purification. |

Conclusion